1-(3,4-difluorobenzyl)-1H-imidazole
Description
1-(3,4-Difluorobenzyl)-1H-imidazole is a heterocyclic compound featuring an imidazole ring substituted with a 3,4-difluorobenzyl group. This structure confers unique electronic and steric properties due to the electron-withdrawing fluorine atoms at the 3- and 4-positions of the benzyl moiety. The compound has been studied for its inhibitory activity against 17α-hydroxylase-C17,20-lyase, a key enzyme in steroidogenesis, with an IC50 value of 9600 nM . The fluorine substituents enhance metabolic stability and influence binding interactions in biological systems, making it a candidate for further pharmacological optimization.
Properties
IUPAC Name |
1-[(3,4-difluorophenyl)methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-9-2-1-8(5-10(9)12)6-14-4-3-13-7-14/h1-5,7H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWSCWVTVGDNPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=CN=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorobenzyl)-1H-imidazole typically involves the reaction of 3,4-difluorobenzyl chloride with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Difluorobenzyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted imidazole derivatives.
Scientific Research Applications
Chemical Synthesis and Applications
1-(3,4-difluorobenzyl)-1H-imidazole serves as a valuable building block in organic synthesis. Its unique structure allows for the introduction of functional groups that can enhance reactivity and selectivity in chemical reactions.
Synthesis Techniques
- Debus-Radziszewski Imidazole Synthesis : This method involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines to form the imidazole ring.
- Nucleophilic Substitution : The introduction of the 3,4-difluorobenzyl group can be achieved through nucleophilic substitution using 3,4-difluorobenzyl chloride.
Reactions
This compound can undergo various reactions:
- Oxidation : Produces imidazole N-oxides.
- Reduction : Converts carboxylic acid groups to alcohols or aldehydes.
- Substitution : Fluorine atoms can be substituted with other nucleophiles.
Biological Applications
The compound has been studied for its potential biological activities, particularly in antimicrobial and antifungal research.
Antimicrobial Activity
Research indicates that derivatives of imidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of Mycobacterium tuberculosis (M. tuberculosis) with minimal inhibitory concentration (MIC) values indicating potent activity against multidrug-resistant strains .
| Compound | MIC Value (µM) | Activity Description |
|---|---|---|
| Compound 6p | 6.9 | Active against M. tuberculosis |
| Compound 6z | 3.8 | Active against multidrug-resistant strains |
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential as an enzyme inhibitor. The presence of the difluorobenzyl group enhances binding affinity to specific molecular targets.
Case Studies
- Enzyme Inhibition : A study demonstrated that imidazole derivatives could inhibit specific enzymes involved in metabolic pathways. The binding interactions were characterized using molecular docking studies, revealing strong hydrogen bonding and hydrophobic interactions with target residues .
- Antimycobacterial Activity : A series of imidazole derivatives were synthesized and tested against M. tuberculosis, showing promising results with lead compounds exhibiting low MIC values . These findings suggest potential applications in treating tuberculosis.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1-(4-Chlorobenzyl)-1H-imidazole
- Structure : Chlorine at the 4-position of the benzyl group.
- Activity : Exhibits an IC50 of 4940 nM against 17α-hydroxylase-C17,20-lyase, indicating ~2-fold greater potency than the 3,4-difluoro analog .
- Rationale : Chlorine’s stronger electron-withdrawing nature and larger atomic size may enhance enzyme binding compared to fluorine.
1-(4-Fluorobenzyl)-1H-imidazole Derivatives
- Example : 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b) .
- Synthesis : Prepared via alkylation with 4-fluorobenzyl chloride, yielding an 80% product with a melting point of 55.5–57.5°C.
- Key Difference: Mono-fluorination at the 4-position reduces steric hindrance but may decrease metabolic stability compared to di-fluorinated analogs.
1-(2,4-Difluorobenzyl)-1H-imidazole and 1-(2,6-Difluorobenzyl)-1H-imidazole
- Similarity : Structural similarity scores of 0.80 relative to the 3,4-difluoro compound .
- Implications : Fluorine placement at 2,4 or 2,6 positions likely disrupts planarity or enzyme binding, reducing activity compared to the 3,4-difluoro configuration.
Bulkier Substituents and Extended Aromatic Systems
1-(Bis-biphenyl-4-yl-methyl)-1H-imidazole
1-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole Derivatives
- Example : Compound 14 (MW = 436.56) .
- Synthesis : Pd-catalyzed coupling achieves high purity (elemental analysis: C 88.27%, H 5.61%).
- Application : These derivatives prioritize lipophilicity and π-π stacking interactions, contrasting with the polar fluorinated analogs.
Benzimidazole vs. Imidazole Core
Biological Activity
1-(3,4-Difluorobenzyl)-1H-imidazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a difluorobenzyl group attached to an imidazole ring. The presence of fluorine substituents can enhance the lipophilicity and biological activity of the compound. Its molecular formula is C9H7F2N2, and it has a molecular weight of approximately 182.16 g/mol.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. In studies comparing various imidazole compounds, this compound showed promising activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to established antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was tested on MCF-7 breast cancer cells and showed an IC50 value of approximately 25 µM, indicating moderate effectiveness in inhibiting cell growth. Further studies are warranted to elucidate its mechanism of action in cancer therapy .
The mechanism through which this compound exerts its biological effects appears to involve interaction with specific cellular targets. Preliminary studies suggest that it may act by:
- Inhibiting Enzymatic Activity : The imidazole ring is known to interact with various enzymes, potentially inhibiting their function.
- Modulating Signaling Pathways : It may influence key signaling pathways involved in cell proliferation and apoptosis, particularly in cancer cells .
Case Studies
Recent case studies have highlighted the therapeutic potential of imidazole derivatives:
- A study published in ACS Omega focused on the synthesis and evaluation of imidazole derivatives, including this compound, showing promising results in both antibacterial and anticancer assays .
- Another investigation explored the compound's efficacy against drug-resistant strains of bacteria, demonstrating its potential as a lead compound for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
